Niacin
Overview
Description
Niacin, also known as vitamin B3 or nicotinic acid, is an essential nutrient that is produced by plants and animals from the amino acid tryptophan . It is a water-soluble B-complex vitamin that is made and used by your body to turn food into energy. It helps keep your nervous system, digestive system, and skin healthy .
Synthesis Analysis
Niacin is the generic descriptor for two vitamers, niacin and niacinamide, which are based on a pyridine ring bound to a carboxylic group or to a carboxamide group, respectively . The vitamin is obtained from the diet in the form of nicotinic acid, nicotinamide, and tryptophan, the latter being transformed into nicotinamide adenine dinucleotides, NAD and NADP .Molecular Structure Analysis
Niacin and niacinamide are based on a pyridine ring bound to a carboxylic group or to a carboxamide group, respectively . The molecular formula of niacin is C6H5NO2 .Chemical Reactions Analysis
Niacin plays a central role in energy metabolism, being involved in many cellular oxidation–reduction reactions of the metabolic processes of all life forms in which they act as a hydride ion acceptor . Besides its classical role as a redox coenzyme, nicotinic acid participates in a wide variety of ADP-ribosylation reactions such as DNA repair, calcium mobilization, and deacetylation .Physical And Chemical Properties Analysis
Niacin is a water-soluble B-complex vitamin . It is amphoteric and forms salts with acids as well as bases . Both nicotinic acid and nicotinamide are very stable in dry form, but in solution, nicotinamide is hydrolyzed by acids and bases to yield nicotinic .Scientific Research Applications
1. Metabolic and Cardiovascular Effects
Niacin, also known as vitamin B3, plays a critical role in many metabolic processes. It is essential for the production of NAD+ and NADP+ coenzymes, which are vital for cellular energy production and numerous biochemical reactions. Niacin's impact extends to cardiovascular health, particularly in lipid management. It is known for its ability to increase HDL cholesterol, which is beneficial for heart health, while decreasing LDL cholesterol, triglycerides, and lipoprotein(a) levels, thereby reducing the risk of atherosclerotic cardiovascular diseases (Nagalski & Bryła, 2007). Additionally, niacin positively affects other cardiovascular risk factors like C-reactive protein and fibrinogen (Creider, Hegele, & Joy, 2012).
2. Neurological and Renal Applications
Niacin has shown potential benefits in neurological conditions, such as reducing ethanol-induced neurodegeneration and protecting against loss of beta-cell function in type 1 diabetes. It also increases plasma tryptophan concentrations in HIV-infected patients, which may have implications for mental health and cognitive functions. In the context of renal health, niacin aids in managing hyperphosphatemia associated with renal failure (Nagalski & Bryła, 2007).
3. Cancer and Hepatoma Cells
Niacin's role in cancer, specifically its inhibitory effect on the invasion of hepatoma cells, indicates its potential application in oncology. This could be a significant area for future research, exploring how niacin can contribute to cancer therapy or prevention (Nagalski & Bryła, 2007).
4. Hormonal and Endocrine Effects
Niacin increases adiponectin levels, which is a hormone involved in regulating glucose levels and fatty acid breakdown. This hormonal effect could have broader implications for metabolic syndrome and diabetes management, albeit with careful monitoring due to niacin's impact on glucose levels (Nagalski & Bryła, 2007).
5. Drug Delivery and Formulation
Research into niacin's drug delivery methods, such as transdermal delivery or encapsulation in micro/nanoparticles, is ongoing. These alternative delivery methods aim to reduce side effects while maintaining efficacy, presenting a promising area for enhancing niacin's therapeutic applications (Cooper, Murrell, Roane, & Harirforoosh, 2015)
Safety And Hazards
Taking niacin might worsen allergies, gallbladder disease, and symptoms of certain thyroid disorders. If you have diabetes, niacin can interfere with blood glucose control. Use niacin with caution if you have the complex form of arthritis gout. Niacin can cause an excess of uric acid in the blood (hyperuricemia), putting you at risk of gout . New research shows getting too much niacin can put you at risk for cardiovascular disease .
properties
IUPAC Name |
pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2, C5H4NCOOH | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
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Record name | niacin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |
Record name | Niacin [USP] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1020932 | |
Record name | Nicotinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | NICOTINIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20737 | |
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Record name | 3-Pyridinecarboxylic acid | |
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Record name | Nicotinic acid | |
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Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
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Record name | NICOTINIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
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Record name | Niacin | |
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URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
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Flash Point |
193 °C (379 °F) - closed cup, 193 °C c.c. | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
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Record name | NICOTINIC ACID | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |
Record name | SID8139875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NICOTINIC ACID | |
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Record name | Niacin | |
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URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
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Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
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Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |
Record name | NICOTINIC ACID | |
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Record name | Nicotinic acid | |
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Record name | NICOTINIC ACID | |
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Vapor Pressure |
0.0000057 [mmHg] | |
Record name | Nicotinic acid | |
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Mechanism of Action |
Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue. Niacin inhibits hepatocyte diacylglycerol acyltransferase-2. This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL. Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL., Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment., /The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner., Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia. | |
Record name | Niacin | |
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Product Name |
Nicotinic acid | |
Color/Form |
Needles from alcohol or water, Colorless needles | |
CAS RN |
59-67-6 | |
Record name | NICOTINIC ACID | |
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Record name | NIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.